
2-Heptadecyl-2-pentadecyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptadecyl-2-pentadecyloxirane is an organic compound with the molecular formula C34H68O It is a type of oxirane, which is a three-membered cyclic ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-2-pentadecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of heptadecene and pentadecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the alkene and peracid are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptadecyl-2-pentadecyloxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used to open the oxirane ring.
Major Products Formed
Oxidation: The major products are oxygenated derivatives such as alcohols and ketones.
Reduction: The primary products are diols.
Substitution: The products vary depending on the nucleophile used but generally include alcohols, ethers, and amines.
Applications De Recherche Scientifique
2-Heptadecyl-2-pentadecyloxirane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Heptadecyl-2-pentadecyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Heptadecyl-2-imidazoline
- 2-Heptadecyl-4-vinylthieno[3,4-d]thiazole
Comparison
2-Heptadecyl-2-pentadecyloxirane is unique due to its oxirane ring, which imparts distinct reactivity compared to other similar long-chain compounds. While 2-Heptadecyl-2-imidazoline and 2-Heptadecyl-4-vinylthieno[3,4-d]thiazole have different functional groups, the oxirane ring in this compound allows for specific types of chemical reactions and applications that are not possible with the other compounds.
Propriétés
Numéro CAS |
922163-93-7 |
|---|---|
Formule moléculaire |
C34H68O |
Poids moléculaire |
492.9 g/mol |
Nom IUPAC |
2-heptadecyl-2-pentadecyloxirane |
InChI |
InChI=1S/C34H68O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-34(33-35-34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
Clé InChI |
GMXVFYISRLZGRM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
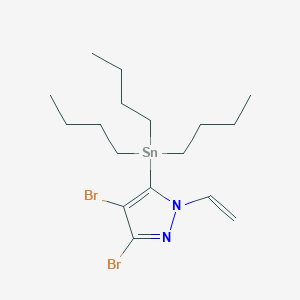

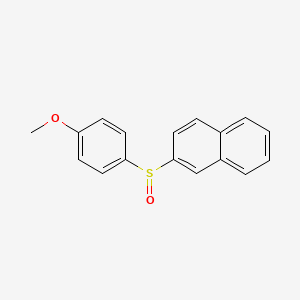
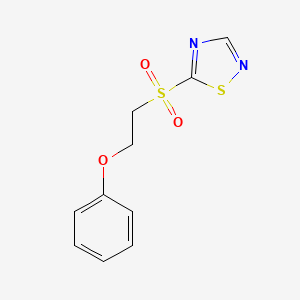
![3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline](/img/structure/B14176816.png)
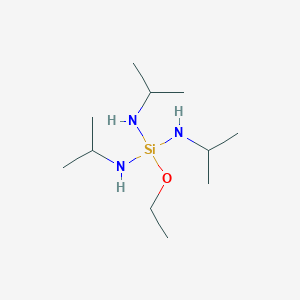
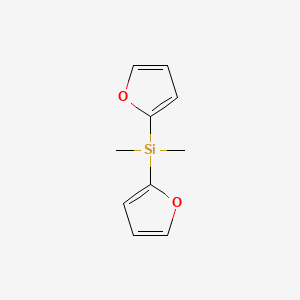

![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)
![4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile](/img/structure/B14176836.png)

![2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile](/img/structure/B14176857.png)
